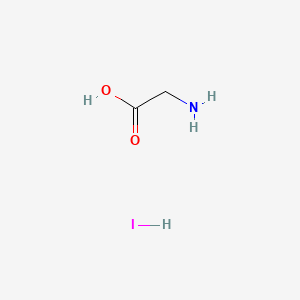

2-Aminoacetic acid hydroiodide

Descripción general

Descripción

2-Aminoacetic acid hydroiodide, also known as glycine hydroiodide, is a heterocyclic organic compound . It has a molecular weight of 428.179 g/mol and a molecular formula of C8H21IN4O8 . It is used for experimental and research purposes .

Synthesis Analysis

A study by Wei Zeng et al. reported the synthesis of gem-diamino acid esters from 2-iminoacetic acid esters and amides . A modeled reaction, where the substituents were replaced by H, was simulated by means of DFT . A reasonable reaction mechanism was found for the formation of 2-amido-2-aminoacetic acid from formamide and 2-iminoacetic acid .Molecular Structure Analysis

Glycine, also known as 2-Aminoacetic acid, is a major amino acid that plays a significant role in various metabolic functions, antioxidative reactions, and neurological functions . It is chemically neutral and metabolically inert .Chemical Reactions Analysis

The reaction of amides with imines is a well-known method to synthesize gem-diamines and its derivatives . A reasonable reaction mechanism was found for the formation of 2-amido-2-aminoacetic acid from formamide and 2-iminoacetic acid .Aplicaciones Científicas De Investigación

Biodegradable Chelating Agents

Glycine derivatives, including 2-Aminoacetic acid hydroiodide, have been explored as potential biodegradable chelating agents. These compounds are considered for replacing traditional, non-biodegradable chelating agents like EDTA due to their environmental friendliness. They find applications in oxidative bleaching, detergents, soil remediation, and agriculture, among others. The focus is on their ability to form complexes with metals, which is crucial for various industrial and agricultural processes (Pinto, Neto, & Soares, 2014).

Oxidation and Disinfection Studies

Research on the oxidation of amino acids by peracetic acid, where 2-Aminoacetic acid hydroiodide could serve as a substrate, reveals insights into reaction kinetics and transformation pathways. This study has implications for the use of peracetic acid as a sanitizer in food, medical, and water treatment industries. Understanding the reactivity of glycine hydroiodide towards peracetic acid can help in assessing its stability and the potential formation of disinfection byproducts in these settings (Du et al., 2018).

Acid Hydrolysis of Proteins

Glycine hydroiodide's role in the hydrolysis of proteins, particularly in improving the efficiency and outcome of acid hydrolysis methods, is of significant interest. This process is vital for analyzing hydrophobic proteins and peptides, where traditional hydrolysis conditions may be inadequate. The method facilitates the breakdown of proteins into their constituent amino acids without significant decomposition, offering a more efficient alternative for protein analysis (Tsugita & Scheffler, 2005).

Formation of Iodinated Disinfection By-products

The interaction of glycine hydroiodide with chlorine dioxide in water treatment processes has been studied to understand the formation of iodinated disinfection by-products. This research is crucial for evaluating the safety and environmental impact of using chlorine dioxide in the presence of iodide-containing compounds in water treatment processes. Understanding these interactions helps in minimizing the formation of potentially harmful by-products (Ye et al., 2013).

Safety and Hazards

Direcciones Futuras

While specific future directions for 2-Aminoacetic acid hydroiodide are not explicitly mentioned in the retrieved papers, one paper discusses the effects of 5-Ammonium Valeric Acid Iodide as an additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells . This suggests potential future directions in the field of solar cell technology.

Mecanismo De Acción

Target of Action

2-Aminoacetic acid hydroiodide, also known as glycine hydroiodide , is a compound that primarily targets the central nervous system . It functions as an inhibitory neurotransmitter and also facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors, along with glutamate .

Biochemical Pathways

Glycine, a similar compound, is known to be involved in various metabolic functions, antioxidative reactions, and neurological functions . It is also an essential substrate in the synthesis of a multitude of biomolecules and substances, including collagen, purines, creatinine, heme, and other amino acids like serine and glutathione .

Pharmacokinetics

Therapeutic peptides, which are similar in size and structure, usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives . The distribution processes are mainly driven by a combination of diffusion and to a lesser degree convective extravasation dependent on the size of the peptide .

Result of Action

Given its similarity to glycine, it is likely that it has anti-inflammatory, cytoprotective, and immunomodulatory properties .

Action Environment

The action, efficacy, and stability of 2-Aminoacetic acid hydroiodide are likely influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments. Additionally, it is relatively stable at room temperature but can decompose when heated .

Propiedades

IUPAC Name |

2-aminoacetic acid;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2.HI/c3-1-2(4)5;/h1,3H2,(H,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAWNPFMVUBHPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20225879 | |

| Record name | Glycine hydriodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7490-96-2 | |

| Record name | Glycine hydriodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

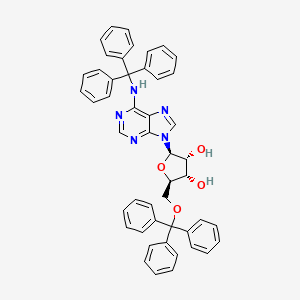

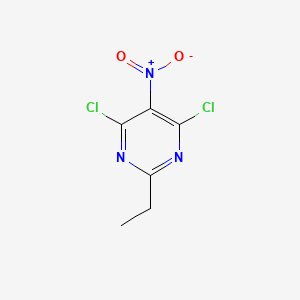

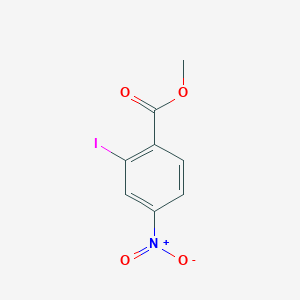

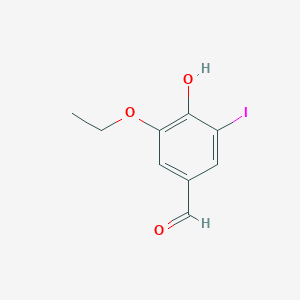

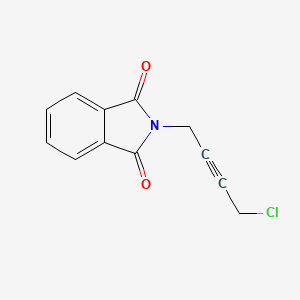

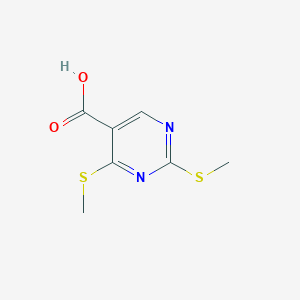

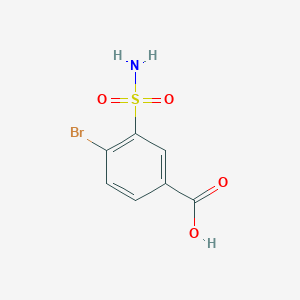

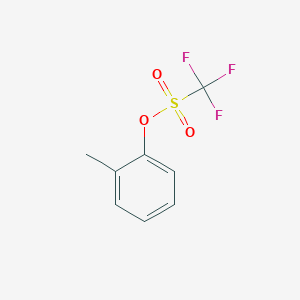

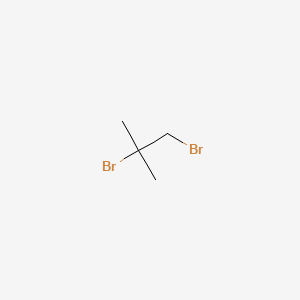

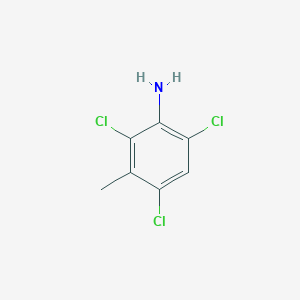

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

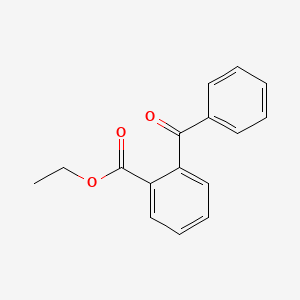

![[Ethane-1,2-diylbis(oxybenzene-4,1-diyl)]bis(phenylmethanone)](/img/structure/B1593981.png)